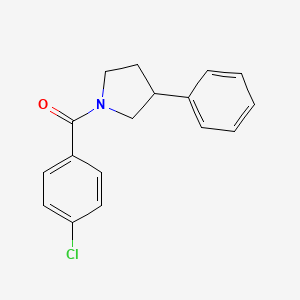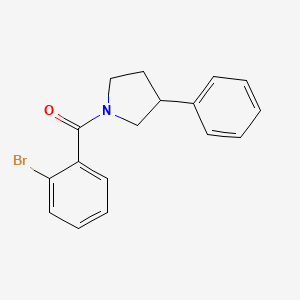![molecular formula C19H14N2O2 B6525578 4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl pyridine-4-carboxylate CAS No. 1011573-87-7](/img/structure/B6525578.png)
4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl pyridine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl pyridine-4-carboxylate” is a type of pyridinium salt . Pyridinium salts are structurally diverse and are found in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .
Synthesis Analysis
While specific synthesis methods for “4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl pyridine-4-carboxylate” are not available, pyridinium salts in general have been synthesized through various routes .Wissenschaftliche Forschungsanwendungen
Synthetic Routes and Reactivity
Pyridinium salts, including F5288-0237, have been extensively studied due to their structural diversity and reactivity. Researchers have explored various synthetic methods to prepare these compounds. Additionally, F5288-0237 serves as a precursor for other pyridinium derivatives, making it valuable in organic synthesis. Understanding its reactivity can lead to novel applications in drug discovery and materials science .
Pyridinium Ionic Liquids (PILs)
F5288-0237 can be converted into a pyridinium ionic liquid (PIL), which is a fascinating class of solvents. PILs exhibit unique properties, such as low volatility, high thermal stability, and tunable polarity. Researchers have investigated their use in catalysis, separation processes, and electrochemistry. F5288-0237-based PILs could find applications in green chemistry and sustainable technologies .
Pyridinium Ylides
Pyridinium ylides are versatile intermediates in organic synthesis. F5288-0237 can undergo a Wittig-type reaction to form pyridinium ylides, which participate in cycloadditions and other transformations. These ylides are valuable for constructing complex molecules, especially in natural product synthesis and medicinal chemistry .
Anti-Microbial Properties
Studies have highlighted the anti-microbial activity of F5288-0237. It exhibits inhibitory effects against bacteria and fungi. Researchers are exploring its potential as an antimicrobial agent in pharmaceutical formulations or surface coatings to prevent microbial growth .
Anti-Cancer Potential
While more research is needed, F5288-0237 shows promise as an anti-cancer agent. Its unique structure and reactivity may interfere with cancer cell growth pathways. Investigating its mechanism of action and optimizing its properties could lead to novel cancer therapies .
Materials Science Applications
F5288-0237’s aromatic structure and functional groups make it interesting for materials science. Researchers have explored its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its π-conjugated system allows efficient charge transport, making it a potential candidate for next-generation electronic devices .
Wirkmechanismus
Target of Action
The primary targets of 4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl pyridine-4-carboxylate (F5288-0237) are believed to be specific receptors or enzymes involved in cellular signaling pathways. Pyridine derivatives often interact with nicotinic acetylcholine receptors (nAChRs) or other pyridine-sensitive proteins . These targets play crucial roles in neurotransmission and cellular communication.
Mode of Action
F5288-0237 interacts with its targets by binding to the active sites or allosteric sites of the receptors or enzymes. This binding can either activate or inhibit the target’s function. For instance, if the compound binds to nAChRs, it may modulate ion channel activity, leading to altered neuronal excitability and neurotransmitter release . The exact nature of the interaction depends on the specific target and the binding affinity of the compound.
Biochemical Pathways
The affected biochemical pathways include those involved in neurotransmission and signal transduction. By modulating receptor activity, F5288-0237 can influence downstream signaling cascades such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Additionally, changes in ion fluxes can affect intracellular calcium levels, further impacting various cellular processes.
Pharmacokinetics
The pharmacokinetics of F5288-0237 involve its absorption, distribution, metabolism, and excretion (ADME). The compound is likely absorbed through the gastrointestinal tract when administered orally. It is then distributed throughout the body, potentially crossing the blood-brain barrier due to its lipophilic nature . Metabolism primarily occurs in the liver, where it may undergo oxidation or conjugation reactions. The metabolites and unchanged drug are excreted via the kidneys.
Result of Action
At the molecular level, the action of F5288-0237 results in altered receptor activity, leading to changes in ion channel conductance and neurotransmitter release. At the cellular level, this can manifest as modified neuronal excitability, synaptic plasticity, and potentially neuroprotective effects . These changes can have therapeutic implications for conditions involving dysregulated neurotransmission.
Action Environment
Environmental factors such as pH, temperature, and the presence of other ions or molecules can influence the efficacy and stability of F5288-0237. For example, variations in pH can affect the ionization state of the compound, altering its binding affinity to targets . Additionally, the presence of competing ligands or inhibitors can modulate the compound’s activity. Stability studies indicate that F5288-0237 is relatively stable under physiological conditions but may degrade under extreme pH or temperature .
Eigenschaften
IUPAC Name |
[4-[(E)-2-pyridin-4-ylethenyl]phenyl] pyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2/c22-19(17-9-13-21-14-10-17)23-18-5-3-15(4-6-18)1-2-16-7-11-20-12-8-16/h1-14H/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZRNHMHVZIGLZ-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=NC=C2)OC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC=NC=C2)OC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(2-(pyridin-4-yl)vinyl)phenyl isonicotinate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[2-(4-ethylphenoxy)ethyl]sulfanyl}-1-methyl-1H-1,3-benzodiazole hydrochloride](/img/structure/B6525501.png)
![methyl 2-[2-(azepan-1-yl)acetamido]-4-phenylthiophene-3-carboxylate; oxalic acid](/img/structure/B6525508.png)
![6-[(2,4-dimethylphenyl)amino]-5-(3-methoxyphenyl)-1,3-dimethyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione](/img/structure/B6525522.png)
![6-(benzylamino)-1,3-dimethyl-5-(4-methylphenyl)-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione](/img/structure/B6525526.png)
![5-(4-ethoxyphenyl)-1,3-dimethyl-6-[(2-methylphenyl)amino]-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione](/img/structure/B6525531.png)


![4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl 2,2-dimethylpropanoate](/img/structure/B6525545.png)
![2-methoxy-4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl furan-2-carboxylate](/img/structure/B6525552.png)
![4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl thiophene-2-carboxylate](/img/structure/B6525565.png)
![2-methoxy-4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl thiophene-2-carboxylate](/img/structure/B6525573.png)
![4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl 2-methylpropanoate](/img/structure/B6525583.png)
![4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl 2-(4-chlorophenoxy)acetate](/img/structure/B6525601.png)
![3-fluoro-N-[5-methyl-4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6525605.png)